molecular formula C9H9ClO2 B1598427 3-Chloro-4-ethoxybenzaldehyde CAS No. 99585-10-1

3-Chloro-4-ethoxybenzaldehyde

Cat. No. B1598427
CAS RN: 99585-10-1
M. Wt: 184.62 g/mol
InChI Key: ZYDPBMFCTQAEMR-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 3-Chloro-4-ethoxybenzaldehyde and its derivatives has been the subject of several studies . For instance, one study describes the synthesis of a novel compound from 1-(4-chloro-3-ethoxybenzyl)piperidin-4-amine .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxybenzaldehyde is 1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxybenzaldehyde is a solid substance at room temperature . It has a molecular weight of 184.62 .

Scientific Research Applications

Catalysts in Chemical Synthesis

Research on (Eta2-alkyne)methyl(dioxo)rhenium complexes has highlighted their utility as catalysts for the olefination of aldehydes. This process is significant in organic synthesis, indicating a potential application of 3-Chloro-4-ethoxybenzaldehyde in similar catalytic reactions to synthesize complex organic compounds (Santos et al., 2003).

Reaction with Alkynes and Alkenes

A study on 2-Hydroxybenzaldehydes demonstrated their efficient reaction with alkynes and alkenes, facilitated by a rhodium-based catalyst system. This suggests 3-Chloro-4-ethoxybenzaldehyde could be explored for similar reactions, potentially yielding novel organic compounds (Kokubo et al., 1999).

Spectroscopic Studies and Molecular Interactions

Spectroscopic studies of substituted benzaldehyde mixtures, including 4-ethoxybenzaldehyde, have provided insights into molecular interactions and vibrational relaxation phenomena. These studies could direct the use of 3-Chloro-4-ethoxybenzaldehyde in investigating solvent effects on molecular properties (Ramakrishnan et al., 2009).

Chromatographic Separation

The separation of chlorinated hydroxybenzaldehydes using capillary columns has been explored, indicating that 3-Chloro-4-ethoxybenzaldehyde could be a subject of study in chromatographic analysis to understand the impact of substituents on retention behavior (Korhonen & Knuutinen, 1984).

Synthetic Organic Chemistry

Research on the alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate highlights methods for preparing aromatic aldehydes. This suggests potential routes for synthesizing derivatives of 3-Chloro-4-ethoxybenzaldehyde, expanding its utility in organic synthesis (Khachatryan et al., 2015).

Fluorescent Sensors

The synthesis of compounds for fluorescent sensing, as demonstrated by the reaction of 4-Methoxybenzaldehyde with ethylenediamine, could inform the development of sensors using 3-Chloro-4-ethoxybenzaldehyde. These compounds could serve as "off-on" fluorescent sensors for detecting metal ions or other analytes (Das et al., 2018).

Safety And Hazards

3-Chloro-4-ethoxybenzaldehyde is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDPBMFCTQAEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406378
Record name 3-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxybenzaldehyde

CAS RN

99585-10-1
Record name 3-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a similar procedure to that described in reference example 3, but starting from 3-chloro-4-hydroxybenzaldehyde instead of 4-hydroxybenzaldehyde and using ethyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (98% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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